molecular formula C20H21NO4S B2933198 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide CAS No. 863022-70-2

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide

Cat. No. B2933198
CAS RN: 863022-70-2
M. Wt: 371.45
InChI Key: NZYADYFTUVUIRE-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide, also known as DMTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMTT belongs to the class of thieno[3,2-d]pyrimidine derivatives and is known to exhibit potent antitumor and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide is not fully understood. However, studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been found to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the programmed cell death.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been found to inhibit the expression of various genes involved in cell proliferation, angiogenesis, and metastasis. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been found to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the molecular mechanisms of cancer. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide is its poor solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide. One area of interest is the development of novel formulations of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide and to identify potential molecular targets for its therapeutic applications. Finally, the potential use of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-methoxybenzoic acid. The final step involves the reaction of the resulting intermediate with thioacetic acid to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-14-10-15(2)12-16(11-14)20(22)21(18-8-9-26(23,24)13-18)17-4-6-19(25-3)7-5-17/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYADYFTUVUIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-3,5-dimethylbenzamide

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